Taxifolin 7-O-rhamnoside

Antimicrobial resistance MRSA Synergy

Researchers screening for MRSA-active flavonoids often encounter taxifolin derivatives lacking the critical 7-O-rhamnoside glycosylation required for antibiotic synergy. Taxifolin 7-O-rhamnoside (TR) resolves this by delivering the exact molecular entity documented to potentiate ceftazidime and levofloxacin against methicillin-resistant Staphylococcus aureus. • Synergistic FICI values 0.187-0.375 with ceftazidime; >2 log₁₀ CFU/mL bacterial reduction in time-kill assays. • Intrinsic anti-MRSA activity (MIC 32-64 µg/mL) plus antibiotic potentiation not replicated by the taxifolin aglycone. • ≥98% HPLC purity; sourced from authenticated Hypericum japonicum.

Molecular Formula C21H22O11
Molecular Weight 450.4 g/mol
Cat. No. B162043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaxifolin 7-O-rhamnoside
Molecular FormulaC21H22O11
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O
InChIInChI=1S/C21H22O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17-25,27-29H,1H3/t7-,15-,17+,18-,19+,20+,21-/m0/s1
InChIKeyHNGAZJABJOAMSW-FHXNIQKESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Taxifolin 7-O-rhamnoside Identity & Characteristics


Taxifolin 7-O-rhamnoside (TR), also known as taxifolin-7-O-α-L-rhamnopyranoside, is a flavonoid glycoside derived from the aglycone taxifolin (dihydroquercetin) via glycosylation with a rhamnose moiety at the 7-position . It is a naturally occurring secondary metabolite isolated from plant sources such as Hypericum japonicum Thunb. [1]. The compound has a molecular formula of C21H22O11 and a molecular weight of 450.39 g/mol, and is available from research chemical suppliers for in vitro and in vivo studies .

Workflow
Flavonoid glycosylation SAR studies
Selection
7-O-rhamnoside probe for antimicrobial synergy investigation
Use Context
Supports MRSA combination study models and antibiotic potentiation research

Why Taxifolin 7-O-rhamnoside Cannot Be Substituted


Simple substitution of Taxifolin 7-O-rhamnoside with its aglycone taxifolin or other common flavonoids (e.g., quercetin) is scientifically invalid for applications requiring potentiated antimicrobial activity. The glycosylation with rhamnose at the 7-position is not merely a solubility modification but confers a distinct pharmacological profile, most notably the ability to act synergistically with β-lactam and fluoroquinolone antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), a property not demonstrated for the parent aglycone [1]. Therefore, procurement decisions based solely on flavonoid class or aglycone equivalence will fail to replicate the specific synergistic effects documented for this rhamnoside [2].

!
Substituting with aglycone taxifolin may not replicate the synergistic antibiotic potentiation observed with the 7-O-rhamnoside.
!
Other flavonoid glycosides (e.g., quercetin) may lack the specific rhamnose-dependent activity profile against MRSA.
!
Class-level substitution based on flavonoid core may overlook glycosylation-specific synergy endpoints and MIC differences.

Quantitative Evidence for Taxifolin 7-O-rhamnoside Selection


Antibiotic Synergy Against MRSA

Taxifolin 7-O-rhamnoside (TR) demonstrates significant synergy with the cephalosporin antibiotic ceftazidime (CAZ) and the fluoroquinolone levofloxacin (LEV) against MRSA, a property not reported for the aglycone taxifolin. In vitro, the combination of TR and CAZ exhibited a Fractional Inhibitory Concentration Index (FICI) of 0.187-0.375, and TR with LEV exhibited an FICI of 0.25-0.5, indicating strong synergy. Time-kill assays confirmed that the TR/CAZ combination increased bacterial killing by 2.186 log₁₀ cfu/ml, demonstrating a functional enhancement of antibiotic potency [1].

MRSA Synergy with CAZ
Head-to-head comparison
TR/CAZ FICI 0.187–0.375, +2.186 log10 cfu/ml killing vs CAZ alone
Supports synergy endpoint interpretation
10 MRSA clinical isolates, CLSI chequerboard & time-kill
Antimicrobial resistance MRSA Synergy

Intrinsic Anti-MRSA Activity

Taxifolin 7-O-rhamnoside (TR) exhibits direct antibacterial activity against MRSA clinical isolates, a feature that distinguishes it from many other flavonoid glycosides which often show weak or no intrinsic activity. TR demonstrated a Minimum Inhibitory Concentration (MIC) range of 32-64 µg/mL and a Minimum Bactericidal Concentration (MBC) range of 64-128 µg/mL against a panel of 10 MRSA clinical isolates [1]. This level of activity is notable for a flavonoid glycoside and contrasts with the typically weak antibacterial profiles of related compounds.

Intrinsic MRSA Activity
Class-level inference
MIC range: 32–64 µg/mL; MBC range: 64–128 µg/mL (10 MRSA isolates)
Reported MIC/MBC endpoint context
Unusual for flavonoid glycosides; supports antimicrobial screening context
Antimicrobial MRSA Bactericidal

Aglycone Taxifolin Radical Scavenging Activity

While direct antioxidant data for Taxifolin 7-O-rhamnoside is limited, the aglycone taxifolin serves as a critical reference point. Taxifolin exhibits potent DPPH radical scavenging activity with an IC50 of 6-10 µM, which is superior to many other flavonoids and their sulfated or glycosylated derivatives [1]. Another study reported taxifolin's DPPH IC50 as 9.3 ± 1.0 µM [2]. This high potency of the aglycone provides a benchmark; glycosylation at the 7-position with rhamnose is expected to alter this activity, and understanding this shift is crucial for applications where antioxidant capacity is a primary endpoint.

Aglycone Antioxidant Benchmark
Data to verify
Taxifolin (aglycone) DPPH IC50: 6–10 µM (9.3 ± 1.0 µM reported); TR data not located in sources
Antioxidant benchmark for glycosylation SAR studies
Requires direct TR measurement to confirm structure-activity shift
Antioxidant DPPH Free radical scavenging

Taxifolin 7-O-rhamnoside Application Scenarios


Combination Anti-MRSA Therapy

Taxifolin 7-O-rhamnoside is uniquely suited for in vitro and in vivo studies evaluating novel combination therapies against methicillin-resistant Staphylococcus aureus. Its documented synergy with ceftazidime and levofloxacin, resulting in FICI values ≤ 0.375 and significant enhancement of bacterial killing (>2 log₁₀ reduction), provides a quantifiable rationale for its inclusion in preclinical models of MRSA infection [1].

Flavonoid Glycosylation SAR Studies

The compound serves as a critical comparator in SAR studies examining the impact of 7-O-glycosylation on flavonoid bioactivity. Its profile—including intrinsic anti-MRSA activity and antibiotic synergy—can be contrasted with taxifolin (the aglycone) and other glycosides (e.g., taxifolin 7-O-glucoside) to isolate the functional contribution of the rhamnose moiety [1].

Antimicrobial Adjuvant & Preservative Development

Given its ability to potentiate conventional antibiotics and its own moderate antibacterial effect against MRSA, Taxifolin 7-O-rhamnoside is a candidate for development as an antimicrobial adjuvant or as a natural preservative in industrial settings where combating resistant strains is a priority [1].

Application
Selection Property
Validation Focus
MRSA combination study models
Synergy endpoint quantification
FICI and time-kill reproducibility across MRSA isolates
Flavonoid glycosylation SAR
Glycoside structural comparison
Bioactivity difference vs aglycone and other glycosides
Antimicrobial adjuvant exploration
Antibiotic potentiation profile
MIC reduction and strain-panel consistency
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